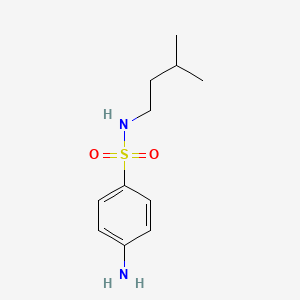

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .

Synthesis Analysis

Sulfonamides can be synthesized from sulfonic acids or its sodium salts under microwave irradiation . Another method involves the use of 4-nitrophenyl benzylsulfonate as a starting material to synthesize a range of sulfonamides at room temperature .Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfonamide .Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions. For instance, they can be activated by calcium triflimide and DABCO for SuFEx with amines to provide a diverse set of sulfamides, sulfamates, and sulfonamides .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide has been used in the synthesis of new Schiff base compounds, such as bis(N-(5-methyl-3-isoxazolyl)-4-[(2-hydroxy benzylidene)-amino]) benzene sulfonamide. This compound's structure was confirmed by techniques like H1, C13 NMR, UV–VIS, IR spectroscopic techniques, and X-ray diffraction analysis (Subashini et al., 2009).

Metal Complex Synthesis and Antimicrobial Agents

Transition metal complexes of this compound have been synthesized and demonstrated biological activity as anti-bacterial and anti-fungal agents. These metal complexes have also shown potential in catalytic activities, such as Olefin Polymerization, highlighting their importance in pharmaceutical and medical chemistry (Pervaiz et al., 2020).

Study of Molecular Interactions in Crystals and Solutions

This compound has been a subject of study for understanding molecular interactions in crystals and solutions. Research has included analyzing temperature dependencies of solubility in water, n-octanol, and the thermodynamic functions of solubility and solvation processes. Such studies are crucial for understanding the physical and chemical properties of these compounds (Perlovich et al., 2008).

Schiff Base Synthesis and Structural Analysis

Another application is in the synthesis of Schiff base ligands and their coordination with transition metals. These compounds have been characterized through various physical, spectral, and elemental data, contributing to the understanding of their molecular geometries and electronic properties. Such studies are vital for applications in biological and medicinal chemistry (Hassan et al., 2021).

Complexation with Nickel (II) and Iron (II) Ions

Research has also focused on the complexation of sulfonamide derivatives with Nickel (II) and Iron (II) ions. This study aimed at understanding the biological and catalytic potential of these compounds, particularly in the pharmaceutical and chemical industries (Orie et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-N-(3-methylbutyl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA synthesis and cell division .

Mode of Action

The compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . It mimics the structure of PABA and binds to dihydropteroate synthetase, thereby inhibiting the enzyme’s activity . This prevents the formation of dihydrofolate and tetrahydrofolate, essential components for bacterial DNA synthesis and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle . This leads to a deficiency of dihydrofolate and tetrahydrofolate, which are crucial for the synthesis of purines and pyrimidines, the building blocks of DNA . As a result, bacterial DNA synthesis is hindered, leading to the cessation of cell division and growth .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and cell division . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of essential components of bacterial DNA, thereby halting bacterial proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Moreover, the presence of other carbon sources can affect the biodegradation of sulfonamides

Propiedades

IUPAC Name |

4-amino-N-(3-methylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQIZSFKTPJDLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2408445.png)

![2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2408447.png)

![3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408453.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408454.png)

![2-Methyl-4-[4-(phenoxyacetyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2408461.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2408462.png)